beta-D-Glucopyranosyl isothiocyanate
Description
Beta-D-glucopyranosyl isothiocyanate is a glycosyl isothiocyanate derivative characterized by a glucose moiety (beta-D-glucopyranose) linked to an isothiocyanate (-N=C=S) group. This compound is primarily utilized in high-performance liquid chromatography (HPLC) labeling due to its reactive isothiocyanate group, which facilitates covalent bonding with amines or thiols in target molecules . Its acetylated and benzoylated derivatives, such as 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (CAS 14152-97-7) and 2,3,4,6-tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate (CAS 132413-50-4), are commercially available and widely used to enhance stability and solubility in organic solvents .
Properties
CAS No. |
50802-49-8 |
|---|---|
Molecular Formula |
C7H11NO5S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-isothiocyanatooxane-3,4,5-triol |
InChI |
InChI=1S/C7H11NO5S/c9-1-3-4(10)5(11)6(12)7(13-3)8-2-14/h3-7,9-12H,1H2/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
BXFUZKVJSUIZLS-XUUWZHRGSA-N |
SMILES |
C(C1C(C(C(C(O1)N=C=S)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)N=C=S)O)O)O)O |
Synonyms |
eta-D-glucopyranosyl isothiocyanate beta-D-glucopyranosylisothiocyanate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Beta-D-glucopyranosyl isothiocyanate belongs to a broader class of glycosyl isothiocyanates and glucopyranosyl derivatives. Below is a systematic comparison with analogs based on structural, functional, and application-specific criteria.
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Functional Group Variation: The isothiocyanate group in this compound distinguishes it from esters (e.g., oleanolate, hederagenin derivatives) or glycosides (e.g., branched trisaccharides in saponins) .
- Molecular Weight : Derivatives with bulky substituents (e.g., triterpenes) exhibit higher molecular weights (>1000 g/mol) compared to simpler glycosyl isothiocyanates (~300–500 g/mol) .
Functional Group Analogs
Isothiocyanate Derivatives
- Hexamethylene diisocyanate: A non-carbohydrate isothiocyanate with two reactive -N=C=S groups, used in polymer synthesis. Unlike this compound, it lacks a sugar backbone and is highly toxic .
- Phenyl isothiocyanate: Aromatic isothiocyanate used in Edman degradation for protein sequencing. Its hydrophobicity contrasts with the hydrophilic glucopyranosyl derivative .
Application-Specific Analogs
HPLC Labeling Reagents
- Acetylated/Benzoylated Derivatives : These derivatives exhibit improved solubility in organic solvents compared to the parent compound, making them preferred for labeling hydrophobic biomolecules .
- 2-Deoxy-2-isocyanato-beta-D-glucopyranose: A deoxygenated analog with reduced steric hindrance, enhancing reaction kinetics in labeling applications .
Bioactive Glycosides
- Arjunglucoside II: A glucopyranosyl triterpene with demonstrated hepatoprotective activity, highlighting the role of the glucose moiety in enhancing bioavailability .
- Isoverbascoside: A glucopyranosyl phenolic derivative with antioxidant properties, emphasizing the versatility of glucose conjugates in modulating biological activity .
Research Findings and Implications
Stability and Reactivity
- This compound is less stable in aqueous environments than its acetylated/benzoylated counterparts, which are designed for long-term storage and controlled reactivity .
- The isothiocyanate group’s electrophilicity enables selective conjugation with nucleophiles (e.g., lysine residues), but overmodification can lead to protein aggregation .
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